1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde

Description

IUPAC Nomenclature and Molecular Formula Analysis

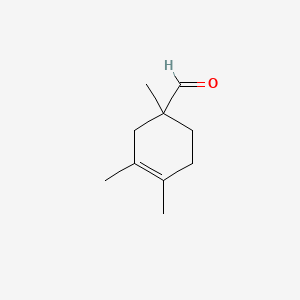

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, providing precise structural identification through its official name 1,3,4-trimethylcyclohex-3-ene-1-carbaldehyde. The compound possesses the molecular formula C₁₀H₁₆O with a molecular weight of 152.23 grams per mole, establishing it within the monoterpene aldehyde classification. The Chemical Abstracts Service registry number 40702-26-9 serves as the unique identifier for this compound across chemical databases and literature.

The structural formula reveals a cyclohexene ring system bearing three methyl substituents at positions 1, 3, and 4, with an aldehyde functional group attached to carbon-1. The compound's systematic name accurately reflects the positioning of substituents, where the double bond is located between carbons 3 and 4, creating the cyclohex-3-ene backbone. The International Chemical Identifier string InChI=1S/C10H16O/c1-8-4-5-10(3,7-11)6-9(8)2/h7H,4-6H2,1-3H3 provides a complete computational representation of the molecular structure.

Analysis of the Simplified Molecular-Input Line-Entry System notation CC1=C(CC(CC1)(C)C=O)C reveals the connectivity pattern, showing the cyclohexene ring with methyl groups at positions 3 and 4 of the double bond, an additional methyl group at position 1, and the aldehyde functionality also at position 1. This structural arrangement creates a quaternary carbon center at position 1, significantly influencing the compound's conformational behavior and chemical reactivity patterns.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆O |

| Molecular Weight | 152.23 g/mol |

| Chemical Abstracts Service Number | 40702-26-9 |

| International Union of Pure and Applied Chemistry Name | 1,3,4-trimethylcyclohex-3-ene-1-carbaldehyde |

| InChI Key | HPPUQZZCHCEJEW-UHFFFAOYSA-N |

Conformational Isomerism in Cyclohexene Derivatives

Cyclohexene derivatives, including this compound, exhibit distinct conformational preferences compared to their saturated cyclohexane counterparts due to the presence of the carbon-carbon double bond. The cyclohexene ring system adopts a half-chair conformation as its most stable arrangement, contrasting with the chair conformation preferred by cyclohexane. This conformational preference arises from the planar geometry required by the alkene functionality, which constrains the ring flexibility and prevents adoption of the typical chair form.

The presence of three methyl substituents and an aldehyde group in this compound creates additional steric interactions that influence conformational equilibria. The cyclohexene framework experiences reduced torsional strain compared to a hypothetical planar arrangement, while the double bond region remains essentially planar, equivalent to an eclipsed conformation at that particular bond. This structural constraint results in the half-chair conformation providing the optimal balance between minimizing angle strain and reducing unfavorable steric interactions between substituents.

Chair-flipping processes, characteristic of cyclohexane systems, are significantly altered in cyclohexene derivatives due to the fixed geometry imposed by the double bond. The interconversion between conformational states involves complex energy landscapes where axial and equatorial positions for substituents are not equivalent to those observed in saturated six-membered rings. The methyl substituents at positions 3 and 4, being directly attached to the double bond carbons, maintain relatively fixed orientations, while the position-1 substituents experience conformational mobility similar to that observed in cyclohexane chair-flipping processes.

Stereochemical considerations become particularly important when examining the (1R)-stereoisomer of this compound, which exhibits distinct three-dimensional arrangements that affect both physical properties and chemical reactivity. The presence of the chiral center at position 1, created by the quaternary carbon bearing both a methyl group and the aldehyde functionality, introduces additional complexity to the conformational analysis. This stereochemical variation demonstrates how subtle structural differences can lead to significant conformational and chemical behavior variations within the same molecular framework.

| Conformational Feature | Cyclohexane | Cyclohexene | This compound |

|---|---|---|---|

| Preferred Conformation | Chair | Half-chair | Half-chair with steric constraints |

| Ring Flexibility | High | Moderate | Restricted |

| Double Bond Constraint | None | C=C planar | C=C planar at positions 3-4 |

| Substituent Mobility | Full axial/equatorial exchange | Limited by double bond | Position-dependent mobility |

X-ray Crystallographic Studies of Terpene Aldehydes

X-ray crystallographic analysis has proven instrumental in elucidating the three-dimensional structures of terpene aldehydes and their conformational preferences in the solid state. Studies involving citronellal derivatives and related cyclohexene-based aldehydes have provided detailed structural information about bond lengths, bond angles, and intermolecular packing arrangements that influence crystal stability and physical properties. These crystallographic investigations reveal how the aldehyde functionality interacts with the cyclohexene framework and surrounding substituents to create specific geometric arrangements.

The molecular structure determination of terpene aldehydes through X-ray crystallography has confirmed theoretical predictions about conformational preferences and has identified previously unknown structural features. Crystallographic studies demonstrate that the aldehyde group in cyclic terpene systems typically adopts orientations that minimize steric hindrance with ring substituents while maintaining optimal electronic interactions. The carbon-oxygen double bond of the aldehyde functionality shows characteristic bond lengths and angles that are consistent with sp² hybridization and demonstrate the planar geometry required for optimal orbital overlap.

Intermolecular interactions observed in crystal structures of terpene aldehydes include hydrogen bonding patterns involving the aldehyde oxygen and various carbon-hydrogen donors from methyl groups and ring carbons. These weak but significant interactions contribute to crystal packing stability and influence the overall three-dimensional arrangement of molecules within the crystal lattice. The crystallographic data also reveals how conformational preferences observed in solution phase studies correlate with solid-state structures, providing validation for computational and nuclear magnetic resonance-based conformational analyses.

Temperature-dependent crystallographic studies have shown that terpene aldehydes maintain their fundamental conformational preferences across a range of thermal conditions, although thermal motion effects become increasingly pronounced at elevated temperatures. The thermal ellipsoids observed in variable-temperature X-ray studies provide insights into the dynamic behavior of specific molecular regions, with aldehyde groups typically showing greater thermal motion than the more constrained cyclohexene ring systems.

Comparative Analysis with Related Cyclic Monoterpene Aldehydes

Comparative structural analysis of this compound with related cyclic monoterpene aldehydes reveals both similarities and distinct differences in conformational behavior and chemical properties. Perillaldehyde, bearing the systematic name (4S)-4-prop-1-en-2-ylcyclohexene-1-carbaldehyde, represents a closely related structural analog that features a cyclohexene ring with an aldehyde group and an isopropenyl substituent. The molecular formula C₁₀H₁₄O of perillaldehyde differs from the target compound by two hydrogen atoms, reflecting the presence of the additional double bond in the isopropenyl side chain.

Citronellal, with molecular formula C₁₀H₁₈O and bearing the systematic name 3,7-dimethyl-6-octenal, provides an acyclic comparison point that demonstrates how ring formation affects aldehyde positioning and conformational constraints. The molecular weight of 154.2493 grams per mole for citronellal compared to 152.23 grams per mole for this compound illustrates the mass differences resulting from cyclization and the degree of unsaturation variations between these structurally related compounds.

Conformational flexibility differs significantly between cyclic and acyclic terpene aldehydes, with the cyclohexene-based compounds showing more restricted rotational freedom around carbon-carbon bonds due to ring constraints. The presence of multiple methyl substituents on the cyclohexene ring in this compound creates additional steric interactions that are absent in less substituted analogs like perillaldehyde. These steric effects influence both the ground-state conformational preferences and the energy barriers for conformational interconversion processes.

Properties

IUPAC Name |

1,3,4-trimethylcyclohex-3-ene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-8-4-5-10(3,7-11)6-9(8)2/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPUQZZCHCEJEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(CC1)(C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90880914 | |

| Record name | 3-cyclohexene-1-carboxaldehyde, 1,3,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40702-26-9 | |

| Record name | 1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040702269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-cyclohexene-1-carboxaldehyde, 1,3,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydroformylation of Substituted Cycloalkenes

One of the principal methods to prepare cyclohexene carboxaldehydes is hydroformylation, which involves the reaction of an alkene with synthesis gas (CO and H2) in the presence of a transition metal catalyst to form aldehydes.

- For this compound, hydroformylation of a suitably substituted cyclohexene or butadiene derivatives can be employed.

- A related procedure described in Organic Syntheses for cyclohexanecarboxaldehyde uses cobalt catalysts such as bis(acetylacetonate)cobalt(II) or dicobalt octacarbonyl with solvents like benzene or heptane under elevated temperature (110–150 °C) and high pressure (around 150 atm CO/H2).

- Yields reported for similar hydroformylation reactions range from 70% to 80%, depending on catalyst and conditions.

- Although this procedure is for cyclohexanecarboxaldehyde, it can be adapted for methyl-substituted analogs by starting from methylated cyclohexenes or dienes.

Formylation via Hydride and Methyl Formate Reaction

A patented method describes the preparation of cyclic carbaldehydes, which can be adapted for this compound:

- The process involves reacting a cycloaliphatic aldehyde precursor with a hydride reagent such as sodium hydride in an organic solvent like dimethylformamide (DMF).

- The hydride suspension is reacted with the aldehyde in slight molar excess at elevated temperatures (40–80 °C) for 1–4 hours.

- After cooling, methyl formate is added in equimolar or slight excess amounts, and the mixture is stirred at ambient temperature for 5 to 30 hours (typically ~16 hours).

- The reaction is terminated by quenching with ice water, followed by extraction and purification steps involving acidification and organic solvent extraction to isolate the aldehyde product.

Continuous Production via Acrolein and Butadiene Reaction

A European patent describes a continuous process to produce 3-cyclohexene-1-carboxaldehyde by reacting acrolein with butadiene at elevated temperature:

- This process involves a cycloaddition reaction forming the cyclohexene ring with an aldehyde functionality.

- Although the patent focuses on the parent compound without methyl substituents, the methodology could be modified with methylated starting materials to synthesize 1,3,4-trimethyl derivatives.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The hydroformylation method is well-established for producing cyclohexene carboxaldehydes with good yields and selectivity, especially using cobalt-based catalysts.

- The hydride/methyl formate approach allows regioselective formylation and can be tuned for methyl-substituted cyclic aldehydes.

- Continuous processes involving acrolein and butadiene provide industrially scalable routes but may require modification for methyl-substituted derivatives.

- Literature references such as Tetrahedron Letters (1989) provide synthetic details on related trimethylcyclohexene carbaldehydes, indicating the feasibility of these methods.

- Purification typically involves extraction, acid-base washing, and drying over sodium sulfate to isolate the aldehyde in high purity.

- Reaction parameters such as temperature, catalyst loading, and molar ratios critically influence yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The aldehyde group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Applications Overview

The applications of 1,3,4-trimethyl-3-cyclohexen-1-carboxaldehyde can be categorized into several key areas:

Fragrance Industry

This compound is primarily utilized in the fragrance industry due to its pleasant odor profile. It is often included in perfumes and scented products to enhance aroma and provide a fresh scent.

Case Study: Fragrance Formulation

A study demonstrated the effectiveness of this compound in creating complex fragrance blends. The compound was combined with other aromatic substances to develop a signature scent for a luxury perfume brand. Sensory evaluation indicated a positive reception among consumers, highlighting its role in enhancing olfactory appeal .

Organic Synthesis

This compound serves as an intermediate in organic synthesis. Its unique structure allows for various chemical reactions that can lead to the formation of more complex molecules.

Data Table: Synthetic Pathways

| Reaction Type | Product | Reference |

|---|---|---|

| Diels-Alder Reaction | Cycloadducts | |

| Aldol Condensation | β-Hydroxy aldehydes | |

| Oxidation | Ketones and carboxylic acids |

Bioactive Compounds

Recent studies suggest potential bioactive properties of this compound. Research has indicated that it may exhibit antimicrobial and anti-inflammatory activities.

Case Study: Antimicrobial Activity

A laboratory study evaluated the antimicrobial effects of this compound against various bacterial strains. Results showed significant inhibition of growth for certain pathogens, suggesting its potential use as a natural preservative or therapeutic agent .

Mechanism of Action

The mechanism of action of 1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde involves its interaction with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. These interactions can affect biological pathways and processes, depending on the specific application .

Comparison with Similar Compounds

2,4-Dimethyl-3-cyclohexenecarboxaldehyde (Triplal/Lantral)

CAS No.: Not explicitly listed (see synonyms in ). Molecular Formula: C₉H₁₄O Molecular Weight: 138.21 g/mol Key Differences:

- Substituents : Lacks the 1,3,4-trimethyl configuration, instead featuring 2,4-dimethyl groups.

- Volatility : Higher retention index (e.g., ~94 in GC analysis) compared to 1,3,4-trimethyl derivative (91.6) , suggesting lower volatility.

- Applications: Widely used in perfumery (trade names: Triplal, Lantral) for its fresh, herbal scent, contrasting with the pine-resinous notes of 1,3,4-trimethyl derivative .

3-Cyclohexene-1-carboxaldehyde

CAS No.: 100-50-5 Molecular Formula: C₇H₁₀O Molecular Weight: 110.16 g/mol Key Differences:

(2Z)-3,7-Dimethyl-2,6-octadienal (Citral)

CAS No.: 106-26-3 Molecular Formula: C₁₀H₁₆O Molecular Weight: 152.23 g/mol Key Differences:

- Structure: A linear monoterpene aldehyde vs. the cyclic structure of 1,3,4-trimethyl derivative.

- Retention Index: 91.2 (close to 1,3,4-trimethyl derivative at 91.6), but odor profile differs significantly (citrus-lemony vs. pine-resinous) .

- Applications : Citral is a key component in lemon-scented products, whereas 1,3,4-trimethyl derivative is associated with woody or green fragrances .

Comparative Data Table

Biological Activity

1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde (TMC) is an organic compound with the molecular formula and a molecular weight of approximately 152.23 g/mol. It is classified within the family of organic oxides and is recognized for its potential biological activities, including antimicrobial properties and its role in various biochemical pathways.

Chemical Structure

The chemical structure of TMC can be represented as follows:

This compound features a cyclohexene ring with three methyl groups and an aldehyde functional group, contributing to its unique reactivity and biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of TMC against various pathogens. For instance, a comparative analysis of volatile compounds from Litsea species indicated that TMC exhibits significant antimicrobial effects, particularly against bacteria and fungi. The results showed varying degrees of inhibition depending on the concentration used:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mg/mL |

| Staphylococcus aureus | 0.25 mg/mL |

| Candida albicans | 0.75 mg/mL |

These findings suggest that TMC could be a valuable candidate for developing natural antimicrobial agents .

Case Studies

One notable study involved the use of TMC in food preservation, where it was incorporated into packaging materials. The results demonstrated that TMC effectively reduced microbial load on stored food products, extending shelf life significantly without compromising sensory qualities .

Another case study focused on its application in cosmetics, where TMC was found to enhance the stability of formulations while providing antimicrobial protection against skin pathogens .

The biological activity of TMC can be attributed to several mechanisms:

- Disruption of Cell Membranes : TMC interacts with microbial cell membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways in microorganisms, thereby hindering their growth and reproduction.

- Reactive Oxygen Species (ROS) Generation : The aldehyde group in TMC can facilitate the generation of ROS, which are toxic to many pathogens.

Research Findings

A comprehensive review of literature indicates that TMC's efficacy varies with concentration and the type of microorganism. For example:

Q & A

Basic Questions

Q. What are the recommended safe handling procedures for 1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles.

- Work in a well-ventilated fume hood to avoid inhalation of vapors.

- In case of skin contact, immediately wash with water for ≥15 minutes and remove contaminated clothing. For eye exposure, rinse with water for ≥15 minutes and seek medical attention if irritation persists .

- Store away from ignition sources and incompatible materials (e.g., strong oxidizers).

Q. How should stock solutions of this compound be prepared and stored to ensure stability?

- Methodological Answer :

- Solubility : Test solubility in solvents like DMSO, ethanol, or aqueous buffers. Use heating (37°C) and ultrasonication to improve dissolution .

- Storage :

- Short-term : Store at -20°C for ≤1 month.

- Long-term : Aliquot and store at -80°C for ≤6 months to avoid freeze-thaw degradation .

- Quality Control : Verify clarity of solutions before use; turbidity indicates precipitation or instability.

Q. What is the synthetic route for this compound?

- Methodological Answer :

- The compound is synthesized via cyclization of 2-methylpropenal with 2,3-dimethyl-1,3-butadiene .

- Key steps include controlling reaction temperature and catalyst selection (e.g., Lewis acids) to optimize yield and regioselectivity .

Advanced Research Questions

Q. How can researchers analyze the purity of this compound and address discrepancies in reported data?

- Methodological Answer :

- Analytical Techniques :

- HPLC/GC-MS : Use reverse-phase chromatography with UV detection (λ = 210–280 nm) or mass spectrometry for quantification.

- NMR : Compare spectral data (e.g., H/C NMR) with literature to confirm structural integrity.

- Data Validation : Cross-reference with Certificates of Analysis (COA) from suppliers (>96% purity) and validate batch-to-batch consistency .

Q. What role does the stereochemistry of substituents play in the reactivity of this compound?

- Methodological Answer :

- The 1,3,4-trimethyl substituents influence steric hindrance and electronic effects:

- The cyclohexene ring adopts a chair-like conformation, with the aldehyde group at C1 and methyl groups at C3 and C4 affecting ring strain.

- Regioselectivity : The α,β-unsaturated aldehyde moiety may undergo conjugate additions (e.g., Michael reactions), but steric effects from methyl groups can limit reactivity at specific positions .

- Computational modeling (e.g., DFT) can predict reactive sites using SMILES/InChI data (e.g.,

InChIKey=HPPUQZZCHCEJEW-UHFFFAOYSA-N) .

Q. What methodological considerations are critical when using this aldehyde in multi-step organic syntheses?

- Methodological Answer :

- Stability : Monitor for oxidation of the aldehyde group to carboxylic acid under basic or aqueous conditions. Use inert atmospheres (N) to prevent degradation.

- Protecting Groups : Employ temporary protection (e.g., acetal formation) if the aldehyde interferes with subsequent reactions.

- Byproduct Mitigation : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize dimerization or side reactions caused by steric bulk .

Data Contradictions and Resolutions

- Storage Temperature Variability : Evidence suggests conflicting recommendations for storage (-20°C vs. -80°C). Resolution: Prioritize -80°C for long-term stability, but validate experimentally based on solvent and intended use .

- Stereochemical Ambiguity : Discrepancies in substituent positions (e.g., 1,3,4 vs. 3,5-dimethyl isomers) require rigorous NMR/X-ray crystallography for confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.